molecular formula C21H18O12 B191755 Luteolin 3'-o-glucuronide CAS No. 53527-42-7

Luteolin 3'-o-glucuronide

货号: B191755
CAS 编号: 53527-42-7
分子量: 462.4 g/mol
InChI 键: JDOFZOKGCYYUER-ZFORQUDYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Luteolin 3’-o-glucuronide is a naturally occurring flavonoid glucoside. It is a derivative of luteolin, a flavonoid found in various plants, including vegetables, fruits, and herbs. Luteolin 3’-o-glucuronide is known for its potential health benefits, including anti-inflammatory, antioxidant, and neuroprotective properties .

准备方法

Synthetic Routes and Reaction Conditions

Luteolin 3’-o-glucuronide can be synthesized through glycosylation of luteolin. One effective approach involves the use of hydrophilic organic solvents and biotransformation. For instance, Bacillus cereus A46 cells have shown high activity and stability in 5–20% dimethyl sulfoxide (DMSO) with 90–98% conversion rates of luteolin glycosides . The glycosylation positions are typically located at the C-7, C-3’, or C4’ hydroxyl groups of flavonoids .

Industrial Production Methods

Industrial production of luteolin 3’-o-glucuronide often involves biotransformation using glycosyltransferases. For example, glycosyltransferase from Xanthomonas campestris has been reported to regiospecifically glycosylate the 3’-hydroxyl group of luteolin . This method provides a direct regioselective glycosylation approach to construct glycosidic bonds without the need for protecting-group mechanisms.

化学反应分析

Types of Reactions

Luteolin 3’-o-glucuronide undergoes various chemical reactions, including:

    Oxidation: Luteolin 3’-o-glucuronide can be oxidized to form quinones.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: It can undergo substitution reactions at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like acetic anhydride and pyridine.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of luteolin 3’-o-glucuronide .

科学研究应用

Chemical Properties and Biological Significance

Luteolin 3'-O-glucuronide is a flavonoid compound characterized by the attachment of a beta-D-glucosiduronic acid residue at the 3'-position of luteolin. This modification enhances its solubility and bioavailability, making it a significant metabolite in biological systems. The glucuronidation process facilitates better interaction with cellular targets, which is crucial for its therapeutic potential .

Pharmacological Activities

Research indicates that this compound exhibits several notable pharmacological activities:

  • Anti-inflammatory Effects : Studies have shown that this compound possesses anti-inflammatory properties, which may contribute to its therapeutic efficacy in various inflammatory conditions .
  • Antioxidant Activity : As a flavonoid, it has demonstrated significant antioxidant capabilities, helping to neutralize free radicals and reduce oxidative stress .
  • Anticancer Potential : Luteolin and its metabolites, including this compound, have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Metabolic Pathways and Bioavailability

This compound is primarily formed through the glucuronidation of luteolin in the liver and intestines. Studies have found that this metabolite reaches maximum plasma concentration within hours of luteolin intake and remains detectable for extended periods, indicating its prolonged bioactivity . The oral bioavailability of luteolin can be significantly enhanced through delivery systems such as microemulsions, which improve its absorption without altering its metabolic profile .

Case Studies and Research Findings

  • Study on Anti-inflammatory Activity :
    • A study published in PLOS ONE demonstrated that this compound exhibited anti-inflammatory effects in vitro, although it was less potent than luteolin itself. This suggests that while the metabolite retains some efficacy, further modifications may enhance its activity .
  • Cancer Research :
    • In a study focused on the anticancer properties of luteolin, researchers found that this compound could inhibit the growth of breast cancer cells by inducing cell cycle arrest. This highlights the potential of this metabolite as a therapeutic agent in oncology .
  • Bioavailability Enhancement :
    • Research investigating the delivery methods for luteolin indicated that using microemulsion systems could increase the plasma area under the curve (AUC) for this compound by 2.2-fold compared to conventional methods, suggesting improved bioavailability and therapeutic outcomes .

Comparative Analysis with Other Flavonoids

The following table summarizes key structural characteristics and unique features of this compound compared to related flavonoids:

Compound NameStructure CharacteristicsUnique Features
LuteolinTetrahydroxyflavoneParent compound; strong anticancer activity
Luteolin 7-O-glucosideGlucosylated at the 7-positionHigher water solubility; different bioactivity
ApigeninSimilar flavonoid structureExhibits anti-inflammatory properties
QuercetinContains additional hydroxyl groupsPotent antioxidant; broader spectrum of activity

This compound stands out due to its enhanced solubility and bioavailability compared to its aglycone form, making it more effective in physiological environments .

作用机制

Luteolin 3’-o-glucuronide exerts its effects through various molecular targets and pathways:

相似化合物的比较

Luteolin 3’-o-glucuronide is unique compared to other similar compounds due to its specific glycosylation at the 3’-position. Similar compounds include:

  • Luteolin 7-o-glucoside
  • Luteolin 4’-o-glucoside
  • Luteolin 7,3’-di-o-glucoside
  • Luteolin 7,4’-di-o-glucoside

These compounds share similar biological activities but differ in their glycosylation patterns, which can affect their solubility, bioavailability, and specific biological effects .

生物活性

Luteolin 3'-O-glucuronide (L-3'-G) is a significant metabolite of luteolin, a naturally occurring flavonoid found in various plants. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer research. This article provides a comprehensive overview of the biological activity of L-3'-G, supported by relevant research findings, data tables, and case studies.

Overview of Luteolin and Its Metabolites

Luteolin is a flavonoid with numerous health benefits, including antioxidant, anti-inflammatory, and anticancer properties. However, its low oral bioavailability due to extensive metabolism limits its therapeutic application. After ingestion, luteolin undergoes glucuronidation primarily via UDP-glucuronosyltransferases (UGTs), resulting in several metabolites, among which L-3'-G is predominant .

Key Metabolites of Luteolin

Metabolite Description Bioactivity
LuteolinAglycone form; low bioavailabilityAntioxidant, anti-inflammatory
Luteolin-3'-O-glucuronideMajor metabolite; high plasma concentration post-ingestionAnti-inflammatory, anticancer
Luteolin-7-O-glucuronideAnother significant metaboliteWeaker anti-inflammatory effects

Anti-Inflammatory Effects

Research indicates that L-3'-G exhibits notable anti-inflammatory properties. In vitro studies have shown that luteolin glucuronides can reduce the expression of inflammatory genes in lipopolysaccharide-treated RAW264.7 macrophage cells. While luteolin itself has stronger effects, its glucuronides, including L-3'-G, still contribute significantly to its overall anti-inflammatory activity .

A comparative study highlighted that while free luteolin effectively reduced inflammatory markers more robustly than its glucuronides, the metabolites still play a crucial role in modulating inflammation within the body .

Anticancer Properties

L-3'-G has been implicated in various anticancer mechanisms. Studies suggest that luteolin and its glucuronides inhibit tumor growth by targeting critical cellular processes such as apoptosis and cell-cycle progression. Specifically, luteolin reduces the expression of proteins associated with cell survival (e.g., Bcl-2) while upregulating pro-apoptotic factors (e.g., BAX), leading to increased cancer cell death .

In animal models, oral administration of luteolin resulted in detectable levels of L-3'-G in plasma and tissues, indicating that this metabolite may retain some anticancer properties attributed to the parent compound. The presence of L-3'-G correlates with reduced tumor growth in various cancer cell lines .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of L-3'-G reveals its rapid absorption and metabolism following the ingestion of luteolin. Studies using HPLC-MS/MS have demonstrated that L-3'-G reaches peak plasma concentrations within 3 hours post-administration and remains detectable for up to 12 hours . This rapid metabolism underscores the importance of understanding how glucuronidation affects the bioactivity of flavonoids.

Case Studies

  • In Vivo Study on Rats : A study administered luteolin to rats and analyzed plasma samples for metabolites. It was found that L-3'-G was the most abundant metabolite detected, suggesting its significance in the pharmacological effects attributed to luteolin .
  • Cell Culture Experiments : In experiments involving RAW264.7 cells treated with lipopolysaccharides (LPS), both luteolin and its glucuronides were tested for their ability to modulate inflammatory responses. Results indicated that while luteolin was more effective at reducing inflammatory markers, L-3'-G still showed significant activity .

属性

IUPAC Name

(2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O12/c22-8-4-10(24)15-11(25)6-12(31-14(15)5-8)7-1-2-9(23)13(3-7)32-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-24,26-28H,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOFZOKGCYYUER-ZFORQUDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53527-42-7
Record name Luteolin 3'-o-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053527427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LUTEOLIN 3'-O-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T6AU6J856
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Luteolin 3'-o-glucuronide
Reactant of Route 2
Luteolin 3'-o-glucuronide
Reactant of Route 3
Luteolin 3'-o-glucuronide
Reactant of Route 4
Luteolin 3'-o-glucuronide
Reactant of Route 5
Luteolin 3'-o-glucuronide
Reactant of Route 6
Luteolin 3'-o-glucuronide
Customer
Q & A

Q1: What is the significance of luteolin 3'-O-glucuronide in relation to luteolin's bioactivity?

A1: Luteolin, a flavonoid with known anti-inflammatory effects, undergoes extensive metabolism in the body, leading to low levels of free luteolin in circulation. Research suggests that luteolin's bioactivity might be primarily attributed to its metabolites, particularly luteolin glucuronides. Studies have identified this compound as a major metabolite present in plasma after oral administration of luteolin or luteolin-7-O-glucoside in rats. [] This finding, along with the detection of luteolin-3'-O-glucuronide in other organs like the liver, kidney, and small intestine, suggests its potential role in mediating luteolin's effects within the body. []

Q2: What is the role of transporters like OATP1B1 and OATP1B3 in the distribution of this compound?

A3: Research indicates that organic anion transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3, play a crucial role in the hepatic uptake of this compound. Studies using transfected cells revealed that these transporters selectively transport this compound into liver cells. [] Interestingly, neither luteolin itself nor luteolin-7-O-glucuronide showed significant uptake via these transporters. This selective uptake of this compound by liver cells highlights the importance of OATP1B1 and OATP1B3 in the distribution and metabolism of luteolin and its metabolites.

Q3: What are the implications of this compound levels for bladder cancer?

A4: Research suggests a potential link between this compound and bladder cancer. Studies have shown that both plasma and urine concentrations of this compound are significantly associated with the inhibition of bladder cancer cell proliferation and suppression of mTOR signaling, a pathway often dysregulated in cancer. [] Furthermore, higher plasma concentrations of this compound correlated with a decrease in the squamous differentiation of bladder cancer. [] These findings suggest that this compound might play a role in the potential anticancer effects of luteolin, specifically in the context of bladder cancer.

Q4: Have any studies investigated the effects of this compound in animal models of bladder cancer?

A5: Yes, studies using animal models provide further evidence for the potential anticancer effects of luteolin and its metabolite, this compound, in bladder cancer. In a subcutaneous xenograft mouse model using the rat bladder cancer cell line BC31, oral administration of luteolin resulted in a significant reduction in tumor volume compared to controls. [] Additionally, immunohistochemical analysis of tumor tissues revealed increased p21 (a cell cycle inhibitor) expression and decreased p-S6 (a downstream target of mTOR signaling) expression in the luteolin-treated group. []

Q5: Which plants are known to contain this compound?

A5: this compound has been identified in various plant species, including:

  • Thymus species: It was found in Thymus broussonetii Boiss and Thymus willdenowii Boiss, which are traditionally used in Moroccan medicine. [, ]
  • Vitex rotundifolia: This plant, found in coastal and inland regions, contains this compound as one of its flavonoid components. []
  • Rosmarinus officinalis: Rosemary ethanol extract (REE) contains significant amounts of this compound. []
  • Eugenia platysema: This plant was found to contain this compound, contributing to its antibacterial activity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。